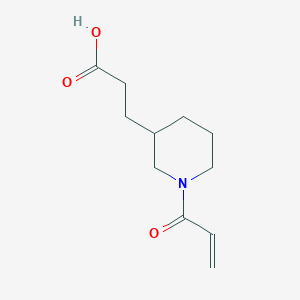![molecular formula C14H19BrN2O3 B7588775 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid, also known as Boc-3-aminopiperidine, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidine derivatives and has a molecular formula of C14H20BrN2O3.
Mechanism of Action
The mechanism of action of 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine involves the inhibition of enzymes by binding to their active sites. It has been reported to have a competitive inhibition mechanism for acetylcholinesterase and butyrylcholinesterase, while its inhibition mechanism for monoamine oxidase is non-competitive.
Biochemical and Physiological Effects:
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine has been reported to have significant biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain, which can improve cognitive function and memory. It has also been reported to have antioxidant and anti-inflammatory properties, which can protect the brain from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine has several advantages for lab experiments. It is easily synthesized and purified, and its inhibitory effects on enzymes can be easily measured using standard biochemical assays. However, its limitations include its low solubility in water and its potential toxicity, which can affect the accuracy of the experimental results.
Future Directions
There are several future directions for the research on 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine. One potential direction is the development of more potent and selective inhibitors of enzymes involved in neurodegenerative diseases. Another direction is the investigation of the potential applications of 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine in the treatment of other diseases, such as cancer and inflammation. Additionally, the development of new synthetic methods for 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine involves the reaction between 4-bromo-1-methylpyrrole-2-carboxylic acid and 3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine in the presence of a coupling reagent. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acidiperidine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain, and their inhibition can lead to the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[1-(4-bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-16-9-11(15)7-12(16)14(20)17-6-2-3-10(8-17)4-5-13(18)19/h7,9-10H,2-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYDLBBDHQCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCCC(C2)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)

![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)
![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)

![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)